molecular formula C30H34N2O6 B14575898 Dibenzyl 6,9-dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-dicarboxylate CAS No. 61418-79-9

Dibenzyl 6,9-dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-dicarboxylate

Cat. No.: B14575898
CAS No.: 61418-79-9
M. Wt: 518.6 g/mol
InChI Key: YINZYRQYROLQRK-UHFFFAOYSA-N
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Description

Dibenzyl 6,9-dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-dicarboxylate is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of two benzyl groups, two oxygen atoms, and two nitrogen atoms within its bicyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl 6,9-dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 6,9-dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups into the benzyl rings .

Scientific Research Applications

Dibenzyl 6,9-dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dibenzyl 6,9-dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene: A related compound with a similar bicyclic structure but lacking the benzyl groups.

    Dibenzyl 6,9-dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-dicarboxylate analogs: Compounds with slight modifications to the core structure .

Uniqueness

This compound is unique due to its specific arrangement of benzyl groups and the presence of both oxygen and nitrogen atoms within its bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61418-79-9

Molecular Formula

C30H34N2O6

Molecular Weight

518.6 g/mol

IUPAC Name

dibenzyl 6,9-dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-dicarboxylate

InChI

InChI=1S/C30H34N2O6/c33-29(37-23-25-8-3-1-4-9-25)31-14-16-35-18-19-36-17-15-32(22-28-13-7-12-27(20-28)21-31)30(34)38-24-26-10-5-2-6-11-26/h1-13,20H,14-19,21-24H2

InChI Key

YINZYRQYROLQRK-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCN(CC2=CC=CC(=C2)CN1C(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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